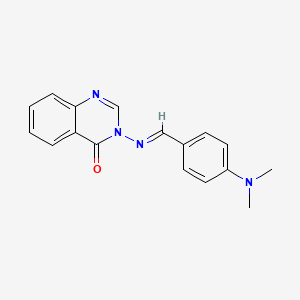

3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one

Description

3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one (hereafter referred to as BZ4) is a Schiff base derivative of quinazolin-4(3H)-one, a heterocyclic scaffold renowned for its diverse pharmacological and industrial applications. BZ4 is synthesized via condensation of 3-aminoquinazolin-4(3H)-one with 4-(dimethylamino)benzaldehyde . Its structure features a dimethylamino group (-N(CH₃)₂) at the para-position of the benzylidene moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C17H16N4O |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |

InChI |

InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+ |

InChI Key |

TVBTXIOYQVJHOK-YBFXNURJSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-methyl-4H-benzo[d]oxazin-4-one (Precursor 1)

- Reagents and Conditions: Anthranilic acid (30 g, 220 mmol) is dissolved in ethanol (30 mL) at room temperature. Acetic anhydride (30 mL) is added slowly with stirring, causing an exothermic reaction that requires cooling on ice.

- Reaction: The mixture is refluxed for 6 hours, monitored by thin-layer chromatography (TLC) using dichloromethane as eluent.

- Isolation: After completion, the reaction mixture is filtered and dried to yield 2-methyl-4H-benzo[d]oxazin-4-one as a solid precursor for the next step.

Preparation of 3-amino-2-methylquinazolin-4(3H)-one (Intermediate 2)

- Reagents and Conditions: Precursor 1 (3 g, 18.63 mmol) is dissolved in ethanol (10 mL). Hydrazine hydrate (0.91 mL, 18.63 mmol) is added cautiously.

- Reaction: The mixture is refluxed for 7 hours with continuous stirring. Reaction progress is monitored by TLC.

- Workup: After cooling, the mixture is filtered, and the solid product is air-dried.

- Yield and Characterization: The product is obtained as a gray solid with a high yield (~98%) and melting point 224–226°C. Characterization includes 1H-NMR, 13C-NMR, and UV-Vis spectroscopy confirming the structure.

Synthesis of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one (Target Compound)

- Reagents and Conditions: A mixture of 3-amino-2-methylquinazolin-4(3H)-one (0.005 mol) and 4-(dimethylamino)benzaldehyde (0.005 mol) is dissolved in ethanol (50 mL) with a few drops of acetic acid.

- Reaction: The mixture is refluxed for 8 hours to facilitate Schiff base formation via condensation between the amino group of intermediate 2 and the aldehyde group.

- Isolation: Upon cooling, the precipitated solid is filtered, washed with water, and recrystallized from hot ethanol.

- Yield and Properties: The target compound is obtained with a yield of approximately 68%, melting point 191–193°C. Structural confirmation is done by FT-IR, NMR, and elemental analysis.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- Spectroscopic Data: The final Schiff base shows characteristic imine (C=N) stretching in FT-IR spectra, disappearance of NH2 signals in 1H-NMR, and aromatic proton signals consistent with the benzylidene moiety.

- Elemental Analysis: Confirms the expected molecular formula with carbon, hydrogen, and nitrogen percentages matching theoretical values.

- Melting Points: The melting points of intermediates and final products are consistent with literature, indicating purity and correct structure.

- Reaction Monitoring: TLC is used throughout to monitor reaction progress, ensuring completion before workup.

- Yields: High yields in intermediate formation (98%) and moderate yields in Schiff base formation (68%) are typical, reflecting efficient synthetic protocols.

Additional Notes on Method Variations

- Some studies report variations in reflux times (e.g., 7–10 hours for intermediate formation) and solvent volumes depending on scale.

- The use of acetic acid as a catalyst in the condensation step is critical for promoting Schiff base formation.

- Purification is generally achieved by recrystallization from ethanol, which provides good purity for analytical and biological testing.

- Alternative synthetic routes involving diazotization and coupling reactions have been reported but are less common for this specific compound.

Chemical Reactions Analysis

Spectroscopic Analysis

-

IR Spectroscopy :

-

¹H NMR :

-

Mass Spectrometry :

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 68.47 | 68.32 |

| H | 5.46 | 5.38 |

| N | 19.02 | 18.94 |

Reactivity and Functionalization

While direct chemical reactions of this compound are sparsely reported, its structure suggests potential reactivity:

-

Quinazolinone Core :

-

Schiff Base Moiety :

Antimicrobial Activity Correlations

Though not a direct chemical reaction, structure-activity relationship (SAR) studies highlight:

-

The 4-(dimethylamino)benzylidene group enhances lipophilicity, improving membrane penetration .

-

Electron-donating substituents (e.g., N(CH₃)₂) stabilize the Schiff base linkage, increasing compound stability .

Comparative Analysis of Analogues

| Derivative | Substituent | Yield (%) | Activity (MIC, µg/mL) |

|---|---|---|---|

| Target Compound | 4-(NMe₂)benzylidene | 68 | 8 (vs. S. aureus) |

| 3-(2-Nitrobenzylidene) | 2-NO₂ | 91 | 16 |

| 3-(4-Cl-benzylidene) | 4-Cl | 64 | 32 |

Stability and Degradation

Computational Insights

-

DFT Calculations :

This compound’s synthetic accessibility and structural features make it a versatile scaffold for further functionalization, though expanded experimental data on secondary reactions (e.g., cycloadditions, metal coordination) would enhance utility. Current applications focus on antimicrobial development, with optimization opportunities in substituent engineering .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 3-amino-2-methylquinazolin-4(3H)-one with appropriate benzaldehyde derivatives. The process often employs solvents like ethanol and may involve refluxing under specific conditions to yield the final product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .

Biological Activities

1. Antimicrobial Properties

Research has indicated that arylidene-based quinazolin-4(3H)-one derivatives exhibit promising antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro studies suggest that 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

3. Potential in Cancer Therapy

Quinazoline derivatives have garnered attention in cancer research due to their ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one may possess cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Further research is required to elucidate its efficacy and mechanism of action in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of substituted quinazolinones demonstrated that compounds similar to 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations .

Case Study 2: Antioxidant Properties

In a controlled experiment assessing the antioxidant capacity of various quinazoline derivatives, 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one was found to significantly reduce oxidative stress markers in human cell lines. The compound's ability to enhance cellular defense mechanisms against oxidative damage was highlighted, suggesting its utility in formulations aimed at preventing age-related diseases .

Mechanism of Action

The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinone Derivatives

Quinazolinone derivatives vary in bioactivity and physicochemical properties depending on substituents. Below is a comparative analysis of BZ4 with structurally similar compounds:

Table 1: Key Structural and Physical Properties

Key Observations :

- Electronic Effects: The electron-donating -N(CH₃)₂ group in BZ4 enhances resonance stabilization of the Schiff base, improving adsorption on metal surfaces .

- Steric Effects : The bulky -N(CH₃)₂ group in BZ4 may cause steric hindrance, reducing corrosion inhibition efficiency compared to BZ3 (-OH) .

- Thermal Stability : Higher melting points in nitro (4a) and chloro (4f) derivatives suggest greater crystallinity and stability compared to unsubstituted analogs (4g).

Corrosion Inhibition

BZ4 and BZ3 were tested as inhibitors for mild steel in 1 M HCl.

Critical Analysis of Substituent Effects

- Electron-Donating Groups (-N(CH₃)₂, -OH) : Improve solubility and metal surface interaction but may reduce bioactivity due to steric effects.

- Electron-Withdrawing Groups (-NO₂, -Cl): Enhance reactivity in biological systems (e.g., antiplatelet activity) and corrosion inhibition but may increase toxicity.

- Unsubstituted Derivatives (e.g., 4g) : Serve as baseline models for structure-activity relationship (SAR) studies.

Biological Activity

3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. This article delves into the biological activity of this compound, supported by data tables and case studies from various research findings.

Synthesis and Characterization

The synthesis of 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 3-aminoquinazolin-4(3H)-one with 4-(dimethylamino)benzaldehyde. The resulting product is characterized through various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one. Molecular docking studies have shown that this compound can effectively inhibit key enzymes involved in cancer cell proliferation, such as EGFR and VEGFR-2. For instance, compounds structurally related to this quinazolinone have demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Case Study:

In a study examining the effects on breast cancer cells, derivatives similar to 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one exhibited IC50 values ranging from 10 to 25 µM, indicating potent cytotoxic effects on MCF-7 cell lines .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been extensively studied. Compounds like 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one have shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this quinazolinone derivative has been evaluated for anti-inflammatory effects. Research indicates that it can significantly reduce inflammation markers in animal models of ulcerative colitis.

Research Findings:

A recent study reported that treatment with 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one led to a reduction in pro-inflammatory cytokines (TNF-alpha, IL-6), showcasing its potential as an anti-inflammatory therapeutic agent .

The biological activity of 3-((4-(dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is attributed to its ability to interact with specific molecular targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating better cellular uptake and interaction with target proteins involved in signaling pathways related to cancer and inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one?

- Methodology : The compound is typically synthesized via Schiff base formation. Equimolar amounts of 3-aminoquinazolin-4(3H)-one and 4-(dimethylamino)benzaldehyde are refluxed in ethanol with glacial acetic acid (pH 4–4.5) for 60 minutes. The product is precipitated by pouring the reaction mixture into ice water, followed by vacuum filtration .

- Key Considerations : Ensure precise stoichiometry and pH control to maximize imine bond formation. Purification via recrystallization (e.g., using DMF or ethanol) is critical for removing unreacted starting materials .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm the presence of C=O (1671–1687 cm⁻¹), C=N (1580–1598 cm⁻¹), and N-H (3342 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), benzylidene CH (δ ~7.6 ppm), and dimethylamino groups (δ ~3.0 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+]) and fragmentation patterns .

Q. How is the purity of synthesized derivatives assessed?

- Methods :

- TLC Monitoring : Track reaction progress using silica gel plates with ethyl acetate/hexane eluents .

- Melting Point Analysis : Compare observed melting points (e.g., 128–130°C for analogs) with literature values to confirm consistency .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do electron-donating substituents on the benzylidene group influence reaction yield and product stability?

- Experimental Design : Compare yields of derivatives synthesized with electron-donating (e.g., methoxy, dimethylamino) vs. electron-withdrawing (e.g., nitro) substituents. For example, methoxy-substituted analogs achieve ~88% yield, while nitro groups may reduce yields due to steric or electronic effects .

- Data Interpretation : Electron-donating groups enhance imine stability via resonance effects, improving yields. Conflicting results may arise from competing side reactions (e.g., hydrolysis) under acidic conditions .

Q. What strategies resolve spectral ambiguities in characterizing Schiff base derivatives?

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign quaternary carbons .

- X-ray Crystallography : Confirm molecular geometry and hydrogen bonding patterns in crystalline derivatives (not explicitly mentioned in evidence but inferred as a logical extension).

- Dynamic NMR : Study tautomerism in solutions where keto-enol equilibria may complicate spectral interpretation .

Q. How can discrepancies in biological activity data across studies be addressed?

- Case Study : Antimicrobial assays may show variability due to differences in bacterial strains, inoculum size, or solvent systems (e.g., DMSO vs. aqueous buffers). For example, 6-iodo-2-methylquinazolinone derivatives exhibit MIC values ranging from 12.5–50 µg/mL depending on the testing protocol .

- Mitigation : Standardize assay conditions (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize results .

Q. What computational methods support the design of quinazolinone derivatives with enhanced bioactivity?

- Approach :

- Molecular Docking : Predict binding affinity to target proteins (e.g., DHFR, COX-2) using software like AutoDock .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory or analgesic activity .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up synthesis?

- Variables to Test :

- Catalyst : Replace acetic acid with heterogeneous catalysts (e.g., montmorillonite K10) to simplify purification .

- Solvent : Evaluate ethanol vs. greener alternatives (e.g., PEG-400) for reflux .

- Time/Temperature : Shorter reaction times (30–45 min) may reduce decomposition risks .

Q. What are the best practices for handling air/moisture-sensitive intermediates?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.